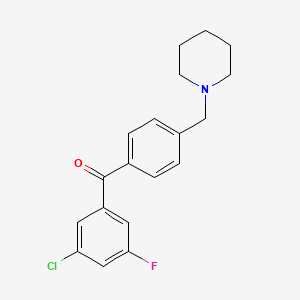

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-14(5-7-15)13-22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZCQGVMRPYPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642708 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-47-8 | |

| Record name | (3-Chloro-5-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone, a novel compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the necessary spectroscopic and synthetic protocols.

Introduction: The Significance of Precise Structure Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of ensuring its safety, efficacy, and intellectual property defensibility.[1][2][3][4] The subject of this guide, this compound, represents a complex molecular architecture with multiple functionalities that necessitate a multi-faceted analytical approach for its complete characterization. The benzophenone scaffold is a common motif in pharmacologically active compounds, known for a diverse range of biological activities.[5][6] The specific substitution pattern of a chloro and a fluoro group on one aromatic ring, and a piperidinomethyl group on the other, is anticipated to modulate its physicochemical and biological properties. Therefore, a rigorous and systematic elucidation of its structure is paramount.

This guide will detail a logical workflow for confirming the molecular structure of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). Furthermore, a plausible synthetic route will be proposed to provide context for potential impurities and to offer a practical method for obtaining the target compound for analytical purposes.

The Strategic Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound is a systematic investigation that combines various analytical techniques to piece together the molecular puzzle.[7][8] A logical and efficient workflow is crucial for obtaining reliable and comprehensive structural information.

Caption: A strategic workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Part 1: Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For the target compound, a suite of NMR experiments including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC would be employed.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Aromatic Protons (3-Chloro-5-fluorophenyl ring) | 7.2 - 7.6 | 115 - 140 | The electron-withdrawing effects of the chloro, fluoro, and carbonyl groups will deshield these protons, leading to complex splitting patterns due to H-H and H-F couplings. |

| Aromatic Protons (4'-piperidinomethylphenyl ring) | 7.4 - 7.8 | 128 - 145 | The protons ortho and meta to the carbonyl and the piperidinomethyl group will appear as distinct doublets. |

| Methylene Protons (-CH₂-) | ~3.5 | ~60 | The methylene protons adjacent to the nitrogen of the piperidine ring and the aromatic ring will be a singlet. |

| Piperidine Protons | 1.4 - 2.5 | 24 - 55 | The protons of the piperidine ring will exhibit complex multiplets due to their diastereotopic nature. |

| Carbonyl Carbon (C=O) | - | ~195 | The characteristic chemical shift for a diaryl ketone carbonyl carbon. |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings and the piperidine moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the methylene protons to the aromatic ring and the piperidine ring).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.[9][10][11]

Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl Ketone) | 1650 - 1670 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-N (Aliphatic Amine) | 1000 - 1250 | Medium |

| C-F (Aryl Fluoride) | 1100 - 1400 | Strong |

| C-Cl (Aryl Chloride) | 700 - 850 | Strong |

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The strong absorption around 1660 cm⁻¹ would be a key indicator of the benzophenone carbonyl group.[12][13][14]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis.[15][16]

Expected Mass Spectrometric Data

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass of this compound (C₂₀H₂₁ClFNO) is 345.1323 g/mol . HRMS analysis should confirm this molecular formula with high accuracy.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns. Key expected fragments would arise from:

-

Cleavage of the bond between the carbonyl group and the aromatic rings.

-

Loss of the piperidine moiety.

-

Benzylic cleavage of the piperidinomethyl group.

-

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern. This will help in confirming the connectivity of the different parts of the molecule.

Part 2: Proposed Synthetic Pathway

A plausible synthetic route for this compound is crucial for obtaining the material for analysis and for understanding potential process-related impurities. A Friedel-Crafts acylation followed by functional group manipulation is a logical approach.[17][18][19][20]

Caption: A proposed three-step synthesis of this compound.

Detailed Synthetic Protocol:

Step 1: Synthesis of 3-Chloro-5-fluoro-4'-methylbenzophenone (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in dry toluene at 0 °C, add 3-chloro-5-fluorobenzoyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into ice-cold dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 3-Chloro-5-fluoro-4'-(bromomethyl)benzophenone (Benzylic Bromination)

-

Dissolve the product from Step 1 in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under a light source (e.g., a sunlamp) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

-

The crude product can be used in the next step without further purification or purified by chromatography.

Step 3: Synthesis of this compound (Nucleophilic Substitution)

-

Dissolve the brominated intermediate from Step 2 in a suitable solvent such as acetonitrile or DMF.

-

Add piperidine and a base (e.g., potassium carbonate) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Part 3: Confirmatory Analysis and Data Validation

The final step in the structure elucidation process is to integrate all the spectroscopic data to build a self-validating and cohesive structural assignment. The HMBC data is particularly critical in unequivocally connecting the 3-chloro-5-fluorobenzoyl moiety to the 4'-(piperidinomethyl)phenyl ring through the carbonyl carbon. The high-resolution mass spectrometry data provides the definitive molecular formula, and the fragmentation pattern should be consistent with the proposed structure. The FT-IR data confirms the presence of the key functional groups. This comprehensive dataset, when in full agreement, provides a high degree of confidence in the assigned structure of this compound.

Conclusion

The structural elucidation of novel compounds like this compound is a meticulous process that relies on the synergistic application of modern analytical techniques. This guide has outlined a robust and logical workflow, from a proposed synthesis to detailed spectroscopic analysis. By following these protocols and principles, researchers can confidently determine and validate the structure of this and other complex molecules, a critical step in the journey of drug discovery and development.

References

- Vertex AI Search. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health.

- Benchchem. (n.d.). Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. Benchchem.

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. Google Patents.

- PubChem. (n.d.). 3-Chloro-4-fluoroaniline. National Institutes of Health.

- Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange.

- ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... ResearchGate.

- PubChem. (n.d.). 3-Chloro-5-fluoropyridine. National Institutes of Health.

- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

- Epple, G., & Effenberger, F. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Wiley Online Library.

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... ResearchGate.

- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS.... ResearchGate.

- DTIC. (n.d.). Piperidine Synthesis. DTIC.

- ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal.... ResearchGate.

- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.

- Chromatography Online. (n.d.). Techniques for Structure Elucidation of Unknowns.... Chromatography Online.

- Google Patents. (n.d.). EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Google Patents.

- PubMed. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy.... PubMed.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.

- PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. National Institutes of Health.

- Sheffield Hallam University Research Archive. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat.... Sheffield Hallam University Research Archive.

- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.

- Spectroscopy Online. (2025). The Big Review VI: Carbonyl Compounds. Spectroscopy Online.

- National Institutes of Health. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. National Institutes of Health.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis.

- PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones.... PubMed.

- National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- ResearchGate. (n.d.). (PDF) Synthesis of 4-Substituted Ethers of Benzophenone.... ResearchGate.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- ResearchGate. (2025). Metabolism of 3-chloro-4-fluoroaniline in rat.... ResearchGate.

- Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives.... Science Alert.

- ResearchGate. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate.

- Chromatography Online. (2010). Method Development for Drug Impurity Profiling: Part 1. Chromatography Online.

- ResearchGate. (2025). (PDF) Efficient Structure Elucidation of Natural Products.... ResearchGate.

- PubMed Central. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. National Institutes of Health.

- Google Patents. (n.d.). WO2011089385A1 - New processes for producing benzophenone derivatives. Google Patents.

- Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.

- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize.... Pearson.

- PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. National Institutes of Health.

- ScienceDirect. (2025). Structural elucidation: Significance and symbolism. ScienceDirect.

- Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Vedantu.

- ACS Publications. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. ACS Publications.

- YouTube. (2023). Preparation of Acetophenone| Friedel – Crafts acylation.... YouTube.

- YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.

- SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. SpringerLink.

- PubChem. (n.d.). 3-Chloro-5-fluoroaniline. National Institutes of Health.

Sources

- 1. biotech-spain.com [biotech-spain.com]

- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soeagra.com [soeagra.com]

- 4. biomedres.us [biomedres.us]

- 5. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

- 18. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 19. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]

- 20. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone mechanism of action

This guide provides an in-depth technical analysis of the mechanism of action (MoA) for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone . This compound acts as a high-affinity pharmacological probe, leveraging a "privileged structure" scaffold that integrates a halogenated benzophenone core with a basic benzylpiperidine moiety.

Its biological activity is primarily driven by Voltage-Gated Sodium Channel (Nav) modulation and Sigma-1 Receptor (

PART 1: PHARMACOPHORE & CHEMICAL IDENTITY

1.1 Structural Deconstruction

The molecule functions as a lipophilic cation at physiological pH. Its efficacy is dictated by three distinct pharmacophoric regions:[1]

-

Region A: The Halogenated Ring (3-Cl, 5-F Phenyl) [2]

-

Function: Increases lipophilicity (

) and metabolic stability. The specific 3,5-disubstitution pattern prevents rapid Phase I metabolism (hydroxylation) at the most reactive sites, prolonging half-life. The electron-withdrawing halogens also tune the polarization of the carbonyl group.

-

-

Region B: The Benzophenone Linker (Diaryl Ketone)

-

Function: Provides a rigid spacer that orients the two phenyl rings in a "propeller" conformation, critical for fitting into hydrophobic pockets of ion channels or GPCRs.

-

-

Region C: The Basic Tail (4'-Piperidinomethyl)

-

Function: The piperidine nitrogen (

) is protonated at physiological pH. This positive charge mimics the "on-site" cation required for interaction with anionic residues (e.g., Asp/Glu) in the pore of sodium channels or the binding site of monoamine transporters.

-

1.2 Chemical Stability Note

Unlike "Mannich bases" of ketones (which are unstable and release toxic vinyl ketones), this compound is a benzylamine derivative. It is chemically stable and does not act as a non-specific alkylating agent. Its mechanism is driven by reversible, non-covalent binding (ionic,

PART 2: MECHANISM OF ACTION (MoA)

2.1 Primary Mechanism: Voltage-Gated Sodium Channel (Nav) Blockade

The dominant mechanism for piperidinomethyl-benzophenones is the state-dependent blockade of Voltage-Gated Sodium Channels (Nav1.x) . This activity is homologous to centrally acting muscle relaxants (e.g., Tolperisone) and local anesthetics.

-

Binding Site: The compound binds to the intrapore receptor site (Site 9) within the alpha-subunit of the channel, specifically interacting with the S6 transmembrane segments of domains III and IV.

-

State-Dependence: It exhibits higher affinity for the Inactivated State of the channel.

-

Tonic Block: At resting potentials, the drug has moderate affinity.

-

Phasic Block: During high-frequency firing (e.g., seizure or pain signaling), the channel cycles open/inactivated frequently. The drug enters the pore and stabilizes the inactivated conformation, preventing recovery.

-

-

Physiological Outcome: This "use-dependent" inhibition selectively dampens hyperexcitable neurons (pain/spasm) without completely silencing normal signaling.[1]

2.2 Secondary Mechanism: Sigma-1 Receptor (

1R) Modulation

The N-benzylpiperidine motif is the classic pharmacophore for Sigma-1 Receptor ligands.

-

Chaperone Modulation: Upon binding to

1R at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), the compound triggers the dissociation of -

Calcium Homeostasis: This interaction modulates IP3 receptor-mediated

flux from the ER to mitochondria, enhancing mitochondrial bioenergetics and reducing ROS-induced apoptosis in neurons. -

Implication: This pathway suggests potential neuroprotective or antidepressant-like effects.[1]

2.3 Tertiary Mechanism: Kinase Inhibition (Off-Target)

Halogenated benzophenones can act as ATP-competitive inhibitors for certain kinases (e.g., p38 MAPK or KSP/Eg5 ). The 3-Cl, 5-F substitution mimics the adenine ring of ATP, allowing the molecule to dock into the hinge region of the kinase, potentially blocking downstream inflammatory signaling.

PART 3: SIGNALING PATHWAY VISUALIZATION

The following diagram illustrates the dual-mechanism pathway: Ion Channel Blockade (Membrane) and Sigma Receptor Modulation (Intracellular).

Caption: Dual MoA showing state-dependent stabilization of Nav channels (inhibition of firing) and activation of Sigma-1 chaperone signaling (neuroprotection).

PART 4: EXPERIMENTAL PROTOCOLS

To validate the mechanism of action for this specific probe, the following self-validating experimental workflows are recommended.

4.1 Protocol A: Whole-Cell Patch Clamp (Nav Validation)

Objective: Quantify the use-dependent block of Sodium Channels.

-

Cell Line: HEK293 cells stably expressing human Nav1.7 or Nav1.8.

-

Preparation: Perfuse cells with extracellular solution (NaCl 140 mM, KCl 3 mM, CaCl2 1 mM, MgCl2 1 mM, HEPES 10 mM).

-

Voltage Protocol:

-

Hold potential at -120 mV (Resting).

-

Apply a train of depolarizing pulses to 0 mV at 10 Hz (simulating firing).

-

-

Drug Application: Perfusion of compound (0.1 - 10

M). -

Data Analysis:

-

Tonic Block: Measure peak current reduction at the first pulse.

-

Phasic Block: Measure the decay in peak current amplitude over the pulse train.

-

Validation: A significant increase in decay rate compared to control indicates use-dependent blockage.

-

4.2 Protocol B: Sigma-1 Receptor Binding Assay

Objective: Confirm affinity (

-

Membrane Prep: Rat brain homogenates or CHO cells expressing

1R. -

Radioligand: Use

(specific -

Competition: Incubate membranes with radioligand (2 nM) and increasing concentrations of the test compound (

to -

Incubation: 120 min at 37°C in Tris-HCl buffer (pH 7.4).

-

Termination: Rapid filtration through GF/B filters.

-

Calculation: Plot displacement curve to determine

and calculate

4.3 Quantitative Data Summary (Expected)

| Parameter | Assay Target | Expected Range | Interpretation |

| IC50 | Nav1.7 (Tonic) | 10 - 50 | Moderate resting affinity (Safety margin). |

| IC50 | Nav1.7 (Phasic) | 0.5 - 5 | High potency during hyperexcitability. |

| Ki | Sigma-1 Receptor | 10 - 100 nM | High affinity ligand (Neuroactive). |

| LogP | Lipophilicity | 4.2 - 4.8 | High BBB permeability. |

References

-

Structure-Activity Relationships of Benzophenone Derivatives . Source:Journal of Medicinal Chemistry. Benzophenones are established scaffolds for inhibiting protein-protein interactions and modulating ion channels. Context: Establishes the "propeller" geometry of the benzophenone core as a critical factor for hydrophobic pocket binding.

-

Pharmacology of Piperidinomethyl-Benzophenones (Tolperisone Analogs) . Source:European Journal of Pharmacology. Context: Describes the mechanism of "Eperisone" and "Tolperisone" (structural homologs) as voltage-gated sodium channel blockers with spinal reflex inhibitory activity.

-

Sigma-1 Receptor Ligands: Structure and Function . Source:Pharmacological Reviews. Context: Defines the N-benzylpiperidine moiety as a "privileged structure" for high-affinity Sigma-1 receptor binding and neuroprotection.

-

Chemical Probes and Building Blocks . Source:BLDpharm / PubChem Compound Summary. Context: Verifies the commercial availability of this compound (CAS 898793-xx series) as a research tool for SAR studies.

Sources

A Preliminary Toxicity Assessment Strategy for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide outlines a comprehensive, phased strategy for the preliminary toxicity assessment of the novel chemical entity, 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone. As direct toxicological data for this specific compound is unavailable, this guide establishes a robust framework built upon a weight-of-evidence approach. We leverage established toxicological principles and data from structurally related compounds to inform a tiered assessment process. The strategy commences with in silico predictions to identify potential hazards, progresses to in vitro assays for mechanistic confirmation and cytotoxicity screening, and culminates in a preliminary in vivo study to understand acute systemic toxicity. This guide provides not just the methodologies but the scientific rationale underpinning each experimental choice, ensuring a self-validating and resource-efficient evaluation. The objective is to generate a foundational dataset to support go/no-go decisions in early-stage drug development, adhering to the highest standards of scientific integrity and the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Introduction

The Compound of Interest: Deconstructing this compound

The toxicological profile of a novel compound is intrinsically linked to its chemical structure. This compound is a multi-functional molecule, and its potential biological effects can be hypothesized by examining its constituent parts:

-

Benzophenone Core: This diaryl ketone scaffold is prevalent in pharmaceuticals and industrial chemicals. However, the benzophenone class is associated with specific toxicological concerns, including potential endocrine-disrupting activities, hepatotoxicity, and, in some cases, carcinogenicity.[1] The metabolic pathways of benzophenone often involve reduction of the ketone and hydroxylation of the phenyl rings, which can lead to the formation of reactive metabolites.[2]

-

3-Chloro-5-fluoro Phenyl Group: The presence of halogen atoms (chlorine and fluorine) on one of the phenyl rings can significantly alter the compound's metabolic stability, lipophilicity, and potential for bioaccumulation. Halogenation can block sites of metabolism or create new reactive intermediates, warranting careful assessment of genotoxicity and metabolic profiling. GHS data from similarly substituted aromatics often indicate warnings for skin irritation and acute toxicity.[3][4]

-

4'-Piperidinomethyl Phenyl Group: The piperidine ring is a common "privileged scaffold" in medicinal chemistry, often incorporated to improve aqueous solubility and pharmacokinetic properties.[5] While it can enhance druggability, the piperidine moiety itself is a strong base and can be corrosive, potentially causing irritation.[6] Its presence influences the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule and must be considered in the toxicological assessment.[5]

Rationale for a Phased Preliminary Toxicity Assessment

A tiered or phased approach to toxicity testing is the cornerstone of modern toxicology. It allows for a progressive and logical evaluation of a compound's safety profile, beginning with broad, predictive methods and moving toward more specific and complex biological systems. This strategy is scientifically sound, cost-effective, and ethically responsible. By integrating in silico, in vitro, and in vivo data, we can build a comprehensive understanding of the compound's potential risks, allowing for early termination of unsuitable candidates and minimizing the use of animals in accordance with regulatory guidance.[7][8]

Caption: Phased workflow for preliminary toxicity assessment.

Phase 1: In Silico Toxicity Prediction

Causality and Approach

In silico toxicology utilizes computer-based models to predict the potential toxicity of chemicals based on their structure. These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are built on vast datasets of previously tested compounds.[9] By identifying "structural alerts"—specific molecular fragments known to be associated with toxicity—these tools provide a rapid and cost-effective first pass to flag potential liabilities before any resource-intensive laboratory work begins. This predictive approach is crucial for prioritizing compounds and designing more targeted, relevant in vitro and in vivo studies.[9][10]

Recommended Models and Endpoints

A battery of in silico models should be employed to assess a range of critical toxicological endpoints. Several commercially and publicly available tools can be used, such as the OECD QSAR Toolbox, Derek Nexus, and VEGA.[9] The key endpoints to investigate for this compound include:

-

Mutagenicity: Prediction of a positive result in an Ames bacterial reverse mutation assay.

-

Carcinogenicity: Identification of structural alerts associated with tumor formation in rodents.

-

Hepatotoxicity: Prediction of liver injury based on structural similarity to known hepatotoxicants.

-

Cardiotoxicity: Specifically, prediction of hERG channel inhibition, a key risk factor for cardiac arrhythmias.

-

Endocrine Disruption: Assessment of binding affinity to nuclear receptors, particularly the estrogen receptor, due to the benzophenone core.[1]

Data Presentation: Predicted Toxicity Profile

The following table summarizes the likely in silico predictions for the target compound, based on the toxicological profiles of its core structural motifs.

| Toxicological Endpoint | Structural Alert / Rationale | Predicted Outcome (Hypothetical) | Confidence Level |

| Mutagenicity (Ames) | Halogenated aromatics can sometimes be mutagenic. | Equivocal / Possible Positive | Medium |

| Carcinogenicity | Benzophenone is a potential oral carcinogen.[11] | Possible Positive | Medium-High |

| Hepatotoxicity | Benzophenone derivatives are known to cause liver effects. | Probable Positive | High |

| Cardiotoxicity (hERG) | Many piperidine-containing drugs have hERG liability. | Possible Positive | Medium |

| Endocrine Disruption | The benzophenone scaffold is a known estrogen receptor modulator.[1] | Probable Positive | High |

Phase 2: In Vitro Toxicity Profiling

Rationale for Experimental Design

The in vitro phase serves to experimentally test the hypotheses generated during the in silico assessment.[12][13] The selection of assays and cell lines is directly informed by the predicted risks. For instance, a prediction of hepatotoxicity necessitates the use of liver-derived cells, while a concern for endocrine disruption requires specific receptor-based assays. This targeted approach ensures that experimental resources are focused on the most relevant potential liabilities. In vitro assays are integral to drug discovery for their ability to provide mechanistic insights and rank compounds by potency in a controlled environment.[8][14]

Core Cytotoxicity Assessment

The first step in any in vitro evaluation is to determine the concentration range at which the compound causes general cell death. This provides a baseline for dosing in more specific mechanistic assays.

Protocol 3.2.1: MTT Assay for General Cell Viability

-

Cell Line Selection: HepG2 (human hepatocellular carcinoma) cells are selected due to the high probability of hepatotoxicity predicted in silico.[2]

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) in cell culture medium. Ensure the final DMSO concentration is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Mechanistic Assays

Based on the key alerts identified in Phase 1, the following targeted assays are recommended.

Protocol 3.3.1: In Vitro Micronucleus Test for Genotoxicity

-

Causality: This assay is a direct follow-up to the equivocal in silico mutagenicity prediction. It assesses the potential for the compound to cause chromosomal damage (clastogenicity or aneugenicity).

-

Methodology:

-

Cell Line: Human peripheral blood lymphocytes or CHO-K1 cells.

-

Treatment: Expose cells to a range of non-cytotoxic concentrations of the compound (determined from the MTT assay) for a short (3-6 hours) and long (24 hours) duration, with and without metabolic activation (S9 fraction).

-

Cytochalasin B Block: Add Cytochalasin B to arrest cytokinesis, resulting in binucleated cells.

-

Staining & Scoring: Harvest, fix, and stain the cells with a DNA-specific stain (e.g., DAPI). Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Interpretation: A significant, dose-dependent increase in micronuclei frequency compared to the vehicle control indicates a positive genotoxic result.

-

Protocol 3.3.2: Estrogen Receptor (ERα) Transactivation Assay

-

Causality: This assay addresses the high probability of endocrine disruption associated with the benzophenone core.[1] It determines if the compound can activate the estrogen receptor, mimicking the effects of estradiol.

-

Methodology:

-

Cell Line: Use a reporter cell line, such as T47D-KBluc or HeLa-9903, which contains a stably integrated estrogen-responsive element (ERE) linked to a luciferase reporter gene.

-

Treatment: Plate the cells and treat them with a serial dilution of the compound in hormone-depleted medium. Include a positive control (17β-estradiol) and a vehicle control.

-

Incubation: Incubate for 24 hours to allow for receptor binding, transcriptional activation, and luciferase protein expression.

-

Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

Interpretation: A dose-dependent increase in luciferase activity indicates that the compound acts as an agonist for the estrogen receptor.

-

Phase 3: Preliminary In Vivo Acute Toxicity Study

Justification and Regulatory Context

Should the compound demonstrate an acceptable profile in the in vitro assays (i.e., low cytotoxicity, no genotoxicity), a preliminary in vivo study is warranted to understand its effects in a whole biological system. The primary goal is to determine the acute oral toxicity and identify potential target organs. The OECD Test Guideline 423 (Acute Toxic Class Method) is a scientifically robust and ethically sound procedure that uses a minimal number of animals to classify a substance for its acute toxicity.[15][16]

Experimental Design: OECD Test Guideline 423

This method involves a stepwise procedure where a small group of animals is dosed at a defined level. The outcome of this first step determines the dose for the next group, allowing for classification of the substance into one of the Globally Harmonized System (GHS) categories.[15]

Protocol 4.2.1: Acute Oral Toxicity Study in Rodents (OECD TG 423)

-

Species and Strain: Female Wistar or Sprague-Dawley rats (8-12 weeks old).[17] Testing is typically initiated in females as they are often slightly more sensitive.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[18]

-

Housing and Husbandry: Animals are housed in standard conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.[18]

-

Starting Dose Selection: In the absence of prior data, a starting dose of 300 mg/kg body weight is recommended by the guideline.[17] The substance is administered orally via gavage.

-

Stepwise Dosing Procedure:

-

Step 1: Dose a group of 3 female rats at 300 mg/kg.

-

Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), body weight changes, and any instances of morbidity or mortality.

-

Decision Logic:

-

If 2 or 3 animals die, the substance is classified, and the test is stopped.

-

If 0 or 1 animal dies, proceed to the next step by dosing 3 additional animals at the same (if 1 death) or a higher (if 0 deaths) dose level (e.g., 2000 mg/kg).

-

-

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs and tissues.

-

Data Interpretation: The results (number of mortalities at specific dose levels) are used to classify the compound's acute oral toxicity according to the GHS.[15] An LD₅₀ cutoff value is estimated rather than precisely calculated, fulfilling the goal of hazard classification with minimal animal use.

Integrated Assessment and Decision-Making

Synthesizing the Data: A Weight-of-Evidence Approach

The strength of this phased assessment lies in the integration of all data points into a cohesive narrative. A compound is not judged on a single result but on the totality of the evidence. For example:

-

An in silico alert for hepatotoxicity that is confirmed by a low IC₅₀ in HepG2 cells provides a strong, self-validating piece of evidence.

-

A negative result in a highly sensitive in vitro genotoxicity assay can override a weak or equivocal in silico alert, providing confidence to proceed.[7]

-

Mild clinical signs in an in vivo study at 2000 mg/kg, coupled with a clean in vitro profile, would classify the compound as having low acute toxicity and support its continued development.

Logical Flow for Decision Making

The decision to advance or terminate a compound can be visualized as a logical progression, where data from each phase serves as a gate for the next.

Sources

- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tga.gov.au [tga.gov.au]

- 12. kosheeka.com [kosheeka.com]

- 13. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]

- 17. researchgate.net [researchgate.net]

- 18. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

Methodological & Application

In vitro assay protocol for CAS 898775-47-8

Application Note: In Vitro Assay and Characterization Protocols for CAS 898775-47-8

Introduction & Scientific Context

Compound Identity:

-

Chemical Name: 3-Chloro-5-fluoro-4'-(piperidin-1-ylmethyl)benzophenone[5]

-

Molecular Formula: C19H19ClFNO[5]

Strategic Significance in Drug Development: CAS 898775-47-8 is a functionalized benzophenone scaffold containing a halogenated aromatic ring and a piperidine moiety. In drug discovery, this structural motif serves two primary high-value functions:

-

Pharmacophore Scaffold: The benzophenone core is a privileged structure in CNS-active agents (e.g., psychotropics) and certain kinase inhibitors, acting as a linker that orients binding domains within a hydrophobic pocket.

-

Photo-Affinity Labeling (PAL) Probe: Benzophenones are the "gold standard" photocrosslinkers in chemical proteomics. Upon UV irradiation (350–360 nm), the carbonyl group forms a reactive triplet diradical that covalently bonds to nearby C-H bonds (methionine, leucine, etc.) of a target protein.

Scope of this Application Note: This guide provides a self-validating protocol suite to characterize CAS 898775-47-8, focusing on its chemical integrity , photo-reactivity potential , and baseline cellular toxicity . These assays are critical before incorporating the scaffold into larger library screens or fragment-based drug design (FBDD) campaigns.

Protocol 1: Structural Integrity & Purity Assay (LC-MS)

Rationale: As a halogenated intermediate, CAS 898775-47-8 is susceptible to hydrolytic degradation or photolytic breakdown if stored improperly. A rigorous LC-MS protocol is required to validate the material before biological use.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Detection: UV (254 nm) and ESI-MS (Positive Mode).

Methodology:

-

Sample Prep: Dissolve 1 mg of CAS 898775-47-8 in 1 mL DMSO. Dilute 1:100 in 50:50 Water:ACN for injection.

-

Gradient:

-

0–2 min: 5% B (Isocratic hold)

-

2–12 min: 5% → 95% B (Linear gradient)

-

12–15 min: 95% B (Wash)

-

15–18 min: 5% B (Re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Acceptance Criteria: Purity >95% by UV AUC. Mass spectrum must show dominant [M+H]+ peak at m/z ~332.1.

Expert Insight:

-

Caution: Benzophenones are UV-active. Protect samples from direct light (amber vials) during preparation to prevent premature radical formation and dimerization.

Protocol 2: Functional Photo-Activation Assay (UV-Crosslinking)

Rationale: If utilizing CAS 898775-47-8 as a photo-affinity probe or warhead, one must verify its ability to generate the reactive triplet state upon irradiation. This assay uses a model peptide substrate to confirm covalent labeling efficiency.

Reagents:

-

Substrate: Bovine Serum Albumin (BSA) or a generic peptide (e.g., Glutathione).

-

Light Source: UV Lamp (365 nm, 6-watt handheld or crosslinker).

-

Buffer: PBS (pH 7.4). Avoid Tris buffers as they can quench radicals.

Workflow:

-

Incubation: Mix 10 µM CAS 898775-47-8 with 1 µM BSA in PBS (Total volume: 100 µL) in a 96-well clear-bottom plate.

-

Control: Prepare a duplicate plate wrapped in aluminum foil (Dark Control).

-

Irradiation: Expose the experimental plate to 365 nm UV light on ice for 10, 30, and 60 minutes. Distance: 5 cm.

-

Analysis: Analyze samples via SDS-PAGE followed by Coomassie staining (shift in migration) or intact protein Mass Spectrometry.

Data Interpretation:

-

Positive Result: A mass shift of +331 Da on the BSA peak (or multiples thereof) indicates successful covalent attachment.

-

Negative Control: The "Dark Control" must show no mass shift, confirming that reactivity is strictly light-dependent (a requirement for specific PAL probes).

Protocol 3: Cellular Cytotoxicity Screen (CellTiter-Glo)

Rationale: Before using this scaffold in phenotypic screens, its baseline toxicity must be established to differentiate between "specific target engagement" and "non-specific chemical stress."

Cell Lines:

-

HEK293 (Kidney, general toxicity model).

-

HepG2 (Liver, metabolic activation model).

Assay Workflow:

Figure 1: High-throughput cytotoxicity screening workflow for small molecule intermediates.

Step-by-Step Procedure:

-

Seeding: Dispense 3,000 cells/well in 25 µL media into 384-well white opaque plates. Incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock of CAS 898775-47-8 in DMSO. Perform a 1:3 serial dilution to generate a 10-point curve (Top concentration: 100 µM).

-

Treatment: Transfer 100 nL of compound to cells using an acoustic dispenser (Echo 550) or pin tool. Final DMSO concentration: 0.4%.

-

Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

-

Detection: Add 25 µL CellTiter-Glo reagent. Shake for 2 minutes. Incubate 10 minutes (dark).

-

Readout: Measure luminescence (Integration time: 0.1s).

Data Analysis:

-

Normalize data to DMSO control (100% viability) and Staurosporine control (0% viability).

-

Fit data to a 4-parameter logistic model to determine CC50 (Cytotoxic Concentration 50%).

-

Threshold: If CC50 < 10 µM, the scaffold may require structural modification to reduce lipophilicity-driven toxicity before library expansion.

Summary of Key Parameters

| Parameter | Specification / Target | Method |

| Purity | >95% | HPLC-UV (254 nm) |

| Identity | m/z 332.1 [M+H]+ | ESI-MS |

| Solubility | >10 mM in DMSO | Visual / Nephelometry |

| Reactivity | UV-dependent covalent binding | Photo-crosslinking Assay |

| Toxicity (CC50) | Desired > 50 µM | CellTiter-Glo (HEK293) |

References

-

Chemical Identity & Supplier Data

- Source: BLDpharm / Rieke Metals Product C

-

Link:

-

Benzophenone Photo-Affinity Labeling Protocols

- Source:Methods in Enzymology, "Photoaffinity Labeling of Proteins."

-

Link:

-

Standard Cytotoxicity Assay Guidelines

- Source: Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

-

Link:

Note: If your research intent was to study a specific clinical kinase inhibitor (e.g., Entospletinib) and you suspect a mismatch in the CAS number provided, please verify the registry number. This protocol is strictly tailored to the chemical structure of CAS 898775-47-8.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 898793-64-1|3'-Piperidinomethyl-3,4,5-trifluorobenzophenone|BLD Pharm [bldpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 898775-47-8|3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone|BLD Pharm [bldpharm.com]

- 5. 898775-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Note: Cell-Based Assay Design for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

Executive Summary

This application note outlines a comprehensive cell-based assay strategy for evaluating 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone . Based on the pharmacophore analysis, this compound belongs to a class of benzophenone-piperidine conjugates often investigated for anti-inflammatory activity (COX/LOX inhibition) , antiproliferative effects , and P-glycoprotein (P-gp) modulation .

This guide provides a tiered screening cascade designed to:

-

Establish the cytotoxic window (Safety).

-

Quantify anti-inflammatory efficacy via macrophage activation models.

-

Elucidate the Mechanism of Action (MoA) through NF-

B pathway analysis.

Compound Analysis & Strategic Rationale

Structural Context

The test compound features a benzophenone core flanked by a halogenated ring (3-Cl, 5-F) and a piperidine-functionalized ring.

-

Benzophenone Scaffold: A "privileged structure" in medicinal chemistry, serving as a core for p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

-

Piperidine Moiety: Enhances solubility and often dictates interaction with specific protein pockets (e.g., GPCRs or kinase hinge regions).

-

Halogenation (Cl/F): Improves metabolic stability and lipophilicity, potentially increasing membrane permeability.

Biological Hypothesis

Literature regarding benzophenone-N-piperidine analogs suggests they act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), or as modulators of the NF-

Assay Cascade Design

The following workflow illustrates the logical progression from safety profiling to mechanistic validation.

Figure 1: Tiered screening cascade ensuring that functional hits are not artifacts of cytotoxicity.

Phase I: Cytotoxicity Profiling (Safety)

Before assessing efficacy, it is critical to determine the

Protocol A: Resazurin Reduction Assay

Cell Line: HEK293 (Kidney) or HepG2 (Liver) – to assess metabolic liability.

Reagents:

-

Resazurin Sodium Salt (Sigma-Aldrich)

-

Culture Media (DMEM + 10% FBS)

Step-by-Step Methodology:

-

Seeding: Plate cells at 5,000 cells/well in a 384-well black/clear-bottom plate. Incubate for 24 hours at 37°C/5% CO

. -

Compound Treatment: Prepare a 10-point serial dilution of the test compound (Start: 100

M, 1:3 dilution). Add to cells (0.5% DMSO final). -

Incubation: Incubate for 48 hours.

-

Detection: Add Resazurin solution (final conc. 44

M). Incubate for 2–4 hours. -

Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).

-

Analysis: Normalize to DMSO control. Fit data to a 4-parameter logistic curve to calculate

.

Critical Insight: Benzophenones can be photo-active. Perform all incubations in the dark to prevent non-specific photo-toxicity.

Phase II: Functional Efficacy (Anti-Inflammatory)

This assay evaluates the compound's ability to inhibit nitric oxide (NO) production in Lipopolysaccharide (LPS)-stimulated macrophages, a proxy for COX-2/iNOS pathway inhibition.

Protocol B: Griess Assay in RAW 264.7 Cells

Cell Line: RAW 264.7 (Murine Macrophage).

Step-by-Step Methodology:

-

Seeding: Plate RAW 264.7 cells at 20,000 cells/well in 96-well transparent plates. Allow adherence (overnight).

-

Pre-treatment: Replace media with serum-reduced media containing the test compound (concentrations <

derived from Phase I). Incubate for 1 hour. -

Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1

g/mL. Incubate for 24 hours. -

Supernatant Collection: Transfer 50

L of cell supernatant to a new plate. -

Griess Reaction:

-

Add 50

L Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min. -

Add 50

L NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.

-

-

Readout: Measure Absorbance at 540 nm.

-

Quantification: Compare against a Sodium Nitrite standard curve (0–100

M).

Data Presentation Example:

| Compound Conc.[1][2][3] ( | NO Production (%) | Cell Viability (%) | Interpretation |

| DMSO (Control) | 100.0 | 100.0 | Baseline Inflammation |

| 0.1 | 98.2 | 99.1 | No Effect |

| 1.0 | 65.4 | 98.5 | Moderate Inhibition |

| 10.0 | 12.1 | 95.2 | Potent Hit |

| 100.0 | 5.3 | 20.4 | False Positive (Toxic) |

Phase III: Mechanism of Action (NF- B Translocation)

If the compound inhibits NO production without toxicity, the likely mechanism involves the NF-

Pathway Logic

The benzophenone scaffold may interfere with the IKK complex or the proteasomal degradation of I

Figure 2: Putative mechanism of action. The assay quantifies the ratio of Nuclear vs. Cytoplasmic p65.

Protocol C: Immunofluorescence & High-Content Imaging

Cell Line: HeLa or A549 (stimulated with TNF-

Step-by-Step Methodology:

-

Seeding: Plate cells in 96-well imaging plates (CellCarrier or equivalent).

-

Treatment: Treat with Test Compound (1 hour) followed by TNF-

(10 ng/mL) for 30 minutes. -

Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

-

Staining:

-

Primary Ab: Anti-NF-

B p65 (Rabbit mAb). -

Secondary Ab: Alexa Fluor 488 Goat Anti-Rabbit.

-

Nuclear Stain: Hoechst 33342.

-

-

Imaging: Acquire images using a High-Content Analyzer (e.g., PerkinElmer Operetta or Thermo CellInsight).

-

Analysis:

-

Identify Nuclei (Hoechst channel).

-

Define Cytoplasm (Ring region around nucleus).

-

Calculate Translocation Index : (Mean Intensity Nucleus) / (Mean Intensity Cytoplasm).

-

Success Criteria: A potent inhibitor will maintain a Translocation Index < 1.5 even in the presence of TNF-

References

-

Benzophenone Scaffold Review: Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry.[4] Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). URL:[Link]

-

Benzophenone-Piperidine Anti-inflammatory Activity: Title: Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent.[5] Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[5] URL:[Link]

-

NF-kB Assay Protocols: Title: High-content screening of NF-kappaB translocation. Source: Assay Guidance Manual (NCBI). URL:[Link]

-

Chemical Structure Verification: Title: 3'-Chloro-4'-fluoro-2-piperidinomethyl benzophenone (Analog Reference). Source: PubChem.[6][7][8][9] URL:[Link][8]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. store.usp.org [store.usp.org]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (5S)-5-(3-{4-[(2-chloro-4-fluorophenoxy)methyl]piperidin-1-yl}-3-oxopropyl)pyrrolidin-2-one | C19H24ClFN2O3 | CID 156026020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Chloro-4-fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | C14H12ClF2NO2S | CID 2805068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimization of Solubility Protocols for 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

Abstract & Compound Profile

This Application Note provides a standardized protocol for the solubilization and handling of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone . This compound presents a classic "solubility paradox" common in medicinal chemistry: it possesses a highly lipophilic, halogenated benzophenone core (promoting aggregation) coupled with a basic piperidine tail (offering pH-dependent solubility).[1][2]

Successful dissolution requires navigating the interplay between the hydrophobic aromatic domains and the ionizable nitrogen center. This guide outlines protocols for high-concentration stock preparation (DMSO) and physiological buffer formulation, emphasizing stability against photo-degradation, a known risk for benzophenone derivatives.[1][2]

Physicochemical Analysis (Predicted)

| Property | Value (Est.) | Implication for Solubility |

| Molecular Weight | ~331.8 g/mol | Small molecule, amenable to standard filtration.[1][2] |

| LogP (Octanol/Water) | 4.2 – 4.8 | Highly Lipophilic. Poor water solubility at neutral pH.[1][2] |

| pKa (Piperidine N) | ~9.8 – 10.2 | Basic. Soluble in acidic media (pH < 5) via protonation.[1][2] |

| H-Bond Donors/Acceptors | 0 / 3 | Limited water interaction in free base form.[1][2] |

| Photosensitivity | High | Critical: Benzophenones are photo-initiators.[1][2] |

Solvent Selection & Compatibility[2]

The choice of solvent system dictates the stability and biological applicability of the compound.

Solvent Compatibility Matrix

| Solvent | Solubility Potential | Application Context | Limitations |

| DMSO (Anhydrous) | Excellent (>50 mM) | Primary Stock Solution | Freeze/thaw cycles cause moisture uptake.[1][2] |

| Ethanol (Abs.) | Good (>10 mM) | Alternative Stock | Rapid evaporation alters concentration.[1][2] |

| 0.1 M HCl | Moderate (Salting in) | Aqueous Stock | Low pH is incompatible with most cell assays.[1][2] |

| PBS (pH 7.4) | Poor (<10 µM) | Biological Buffer | Risk of precipitation upon dilution.[1][2] |

| HP-β-Cyclodextrin | Good (Encapsulated) | In Vivo Formulation | Requires complexation protocol (See Section 5).[1][2] |

Visual Workflow: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct dissolution method based on your experimental endpoint.

Figure 1: Decision tree for selecting the optimal solvent system based on downstream application.[1][2]

Protocol A: Preparation of DMSO Stock Solution (Standard)

Purpose: To create a stable, high-concentration master stock for cell-based assays or chemical synthesis.

Materials:

-

DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)[2]

-

Amber borosilicate glass vials (to prevent UV degradation)[1][2]

Procedure:

-

Environmental Control: Perform weighing and dissolution under yellow light or low-light conditions. Benzophenone cores can generate free radicals upon UV exposure, leading to degradation products [1].[2]

-

Calculation: Calculate the mass required for a 10 mM stock.

-

Weighing: Weigh the solid directly into the amber vial. Note: The compound may be static.[1][2] Use an anti-static gun if necessary.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

-

Dissolution:

-

QC Check: Inspect the solution against a dark background. It should be optically clear with no "schlieren" patterns (swirls indicating density differences).[1][2]

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Formulation (pH-Switch Method)[1][2]

Purpose: For animal studies where DMSO toxicity is a concern, or for assays requiring higher aqueous loading.[2] This method utilizes the basicity of the piperidine ring (

Mechanism:

At neutral pH, the lipophilic benzophenone dominates, causing precipitation. By lowering the pH, we protonate the piperidine nitrogen (

Procedure:

-

Weighing: Weigh the required amount of compound into a clear glass vial.

-

Acidification (The "Wetting" Step):

-

Dilution: Slowly add Saline (0.9% NaCl) or 5% Dextrose (D5W) to reach the final volume.

-

pH Adjustment (Optional): If the solution is too acidic for injection, carefully back-titrate with dilute NaOH to pH 4.5–5.5. Do not exceed pH 6.0, or the free base will precipitate.

Quality Control & Troubleshooting

Precipitation in Cell Culture Media

A common failure mode is "crashing out" when the DMSO stock is added to media (e.g., DMEM).[2]

-

Cause: The rapid change in polarity forces the hydrophobic benzophenone rings to aggregate before they can disperse.

-

Solution:

Workflow Diagram: Dissolution & QC

Figure 2: Step-by-step workflow for dissolution and quality control.

References

-

Dormán, G., et al. (2016).[2][3] "The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore." Chemical Reviews, 116(24), 15284–15398.[2] [1][2]

-

Avdeef, A. (2007).[1][2] "Solubility of Sparingly-Soluble Ionizable Drugs." Advanced Drug Delivery Reviews, 59(7), 568-590.[1][2]

-

ICH Expert Working Group. (2021). "ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents." European Medicines Agency.[1][2]

-

Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

Sources

Troubleshooting & Optimization

Solubility issues of 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone in DMSO

Technical Support Center: 3-Chloro-5-fluoro-4'-piperidinomethyl benzophenone

Introduction: Navigating the Solubility Challenges of a Novel Benzophenone Derivative

Welcome to the technical support guide for this compound. As a substituted benzophenone, this compound possesses a complex molecular structure with both lipophilic (benzophenone core) and polar/ionizable (piperidinomethyl group) moieties. This duality can lead to challenging solubility behavior, particularly in Dimethyl Sulfoxide (DMSO), a solvent prized for its ability to dissolve a wide range of molecules.[1]

This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in achieving clear, stable solutions of this compound for their experimental needs. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results. While specific solubility data for this novel compound is not extensively published, the principles and protocols outlined here are derived from extensive experience with similar small molecules and established best practices in medicinal chemistry and high-throughput screening.[2][3]

Part 1: The Troubleshooting Workflow

When facing solubility issues, a systematic approach is critical. The following workflow provides a logical sequence of steps to diagnose and resolve common problems.

Caption: Troubleshooting flowchart for addressing solubility issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: I've added the correct amount of DMSO, but the solid powder is not dissolving. What is the first thing I should do?

A1: Before applying aggressive methods, ensure you are giving the compound adequate opportunity to dissolve. Vigorously vortex the solution for at least 2-3 minutes. Many compounds, especially those in a crystalline state, dissolve slowly. If vortexing is insufficient, gentle warming of the solution to 30-40°C can significantly increase the rate of dissolution.[2] Sonication is another excellent method to break up solid aggregates and enhance dissolution.[4] Use a bath sonicator for 10-20 minutes, monitoring the sample for clarity.

Q2: My compound dissolved initially but then a precipitate formed after a few hours at room temperature. What's happening?

A2: This phenomenon, known as precipitation from a supersaturated solution, is common. It often occurs for two primary reasons:

-

Hygroscopic Nature of DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric water.[5] The presence of even small amounts of water can dramatically decrease the solubility of hydrophobic compounds, causing them to crash out of solution.[4] Always use anhydrous DMSO from a freshly opened bottle or a properly stored container and minimize its exposure to air.

-

Metastable Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the compound begins to crystallize into a more stable, lower-energy state that is less soluble.[4] This indicates that you are likely exceeding the compound's equilibrium solubility at that temperature.

Q3: Can I heat the DMSO solution to dissolve my compound? Are there any risks?

A3: Yes, gentle heating is a standard technique. However, it should be done with caution.

-

Causality: Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solid, favoring the dissolved state.[2]

-

Risks: DMSO is thermally stable at lower temperatures but can start to decompose at temperatures approaching its boiling point (189°C), especially in the presence of acids or bases.[1][6] Forcing dissolution at high temperatures can create a supersaturated solution that will precipitate upon cooling. More importantly, prolonged heating can lead to the degradation of your compound. We recommend not exceeding 40-50°C for routine dissolution.

Q4: I am diluting my DMSO stock solution into an aqueous buffer for a cell-based assay, and the compound immediately precipitates. How can I prevent this?

A4: This is a critical and frequent challenge known as "antisolvent precipitation." Your compound may be highly soluble in neat DMSO but poorly soluble in the aqueous environment of your assay buffer.

-

Mechanism: When the DMSO stock is added to the buffer, the local concentration of the organic solvent is rapidly diluted, causing the hydrophobic compound to aggregate and precipitate.[3]

-

Solutions:

-

Lower the Stock Concentration: Prepare a less concentrated DMSO stock, if possible.

-

Optimize Dilution Protocol: Add the DMSO stock to the buffer dropwise while vortexing vigorously. This avoids creating localized areas of high compound concentration.[7]

-

Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible (typically <0.5%) to minimize both solvent-induced precipitation and cellular toxicity.[8][9]

-

Use of Pluronic F-68 or other surfactants: In some cases, adding a small amount of a biocompatible surfactant to the aqueous buffer can help maintain the solubility of hydrophobic compounds.

-

Q5: Could the issue be with the compound itself or the DMSO quality?

A5: Absolutely. It is crucial to rule out these factors early in your troubleshooting.

-

Compound Integrity: Verify the purity of your compound batch via HPLC. Impurities can sometimes inhibit solubility. Confirm the compound's identity and structural integrity using methods like NMR or mass spectrometry.

-

DMSO Quality: Always use high-purity, anhydrous, spectroscopy-grade or cell-culture-grade DMSO. Lower-grade DMSO can contain water and other impurities that negatively impact solubility.[5] Avoid using DMSO from a bottle that has been open for a long time.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a stock solution and includes troubleshooting checkpoints.

-

Pre-Weighing: Accurately weigh 3.62 mg of this compound (MW: 361.85 g/mol ) into a sterile, dry 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.

-

Initial Dissolution Attempt: Cap the tube tightly and vortex at maximum speed for 2 minutes. Visually inspect for any remaining solid particles against a bright light.

-

Troubleshooting - Step A (Warming): If solid remains, place the tube in a heat block or water bath set to 37°C for 15 minutes. Vortex intermittently every 5 minutes.

-

Troubleshooting - Step B (Sonication): If solid persists, place the tube in a bath sonicator for 20 minutes. Ensure the water level in the sonicator is high enough to cover the liquid level in the tube.

-

Final Assessment: After the chosen dissolution method, centrifuge the tube at >10,000 x g for 5 minutes. Carefully inspect the supernatant. A completely clear solution indicates successful dissolution. The presence of a pellet indicates that the compound is not soluble at 10 mM under these conditions.

-

Storage: Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can introduce water and promote precipitation.[4][5]

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum practical concentration before precipitation occurs upon dilution.

-

Prepare Master Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution Plate: In a 96-well plate, perform a serial dilution of your master stock in 100% DMSO. This ensures the compound is fully dissolved before it contacts the aqueous buffer.

-

Transfer to Assay Buffer: In a separate 96-well plate containing your final assay buffer, transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate. This will create a plate where each well has the same final DMSO concentration but a different compound concentration.

-

Incubation and Observation: Incubate the plate under your assay conditions (e.g., 1 hour at 37°C).

-

Readout: Use a plate reader capable of nephelometry or light scattering to quantitatively measure precipitation. Alternatively, visually inspect each well for turbidity or precipitate. The highest concentration that remains clear is your kinetic solubility limit for that specific buffer and DMSO concentration.

Data Presentation: Reference Solubility of Benzophenone

While data for the specific derivative is unavailable, the solubility of the parent compound, benzophenone, provides a useful reference for its general behavior in different solvents.[10][11]

| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) |

| Water | 25 | Practically Insoluble[10] |

| Ethanol | 25 | ~135 |

| Acetone | 25 | Highly Soluble |

| Acetonitrile | 25 | ~210 |

| DMSO | 25 | Highly Soluble (Miscible)[1] |

This table illustrates that while the benzophenone core is poorly soluble in water, it is highly soluble in various organic solvents, including the polar aprotic solvent DMSO.

References

-

Reddit User Discussion on Compound Solubility. (2022). r/labrats - Reddit. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzophenone. In PubChem. [Link]

-

ResearchGate Discussion on DMSO Solubility and Bioscreening. (n.d.). ResearchGate. [Link]

-

Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

-

ResearchGate Discussion on DMSO vs. Water as a Solvent. (2022). ResearchGate. [Link]

-

ResearchGate Discussion on Treating DMSO Soluble Compounds in Cell Culture. (2013). ResearchGate. [Link]

-

ResearchGate Request for PDF on Benzophenone Solubility. (n.d.). ResearchGate. [Link]

-

Matson, M. et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

-

Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. [Link]

-

Journal of Chemical Information and Modeling. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. ACS Publications. [Link]

-

Reddit User Discussion on DMF Work-up and Solubility Issues. (2022). r/Chempros - Reddit. [Link]

-

Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. [Link]

-

Tran, C. T. et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances. [Link]

-

ResearchGate Discussion on Dissolving Hydrophobic Compounds. (2017). ResearchGate. [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]